molecular formula C20H18BrNO3 B243950 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide

4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide

Cat. No. B243950
M. Wt: 400.3 g/mol
InChI Key: RROVSIBWYTYNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPN is a synthetic compound that belongs to the class of naphthamides and has been found to exhibit promising biological activity.

Mechanism of Action

4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has also been found to exhibit a high degree of selectivity for its target enzymes and proteins, making it a useful tool for studying their biological activity. However, 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide also has some limitations. It has a relatively short half-life, which means that it may not be effective for long-term treatments. Additionally, 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide. One area of interest is the development of new drugs based on the structure of 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide. Researchers are also interested in studying the effects of 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide on other enzymes and proteins in the body, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide in human clinical trials.

Synthesis Methods

The synthesis of 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide involves the reaction of 4-bromo-2-naphthoic acid with 2-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with methanol to obtain 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide.

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. 4-bromo-N-(2-ethoxyphenyl)-3-methoxy-2-naphthamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapy agent.

properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18BrNO3/c1-3-25-17-11-7-6-10-16(17)22-20(23)15-12-13-8-4-5-9-14(13)18(21)19(15)24-2/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

RROVSIBWYTYNQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Origin of Product

United States

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